molecular formula C12H12N2O2S B12602058 Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate CAS No. 880256-83-7

Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate

Cat. No.: B12602058
CAS No.: 880256-83-7
M. Wt: 248.30 g/mol
InChI Key: CQKUVSRZGREAQY-UHFFFAOYSA-N
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Description

Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate is a heterocyclic compound that contains a pyrazole ring attached to a benzoate ester through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate typically involves the reaction of ethyl 2-bromobenzoate with 1H-pyrazole-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate is not fully understood. it is believed to interact with various molecular targets through its pyrazole and benzoate moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1H-imidazol-1-yl)sulfanyl]benzoate
  • Ethyl 2-[(1H-triazol-1-yl)sulfanyl]benzoate
  • Ethyl 2-[(1H-tetrazol-1-yl)sulfanyl]benzoate

Uniqueness

Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its imidazole, triazole, and tetrazole analogs, the pyrazole derivative may exhibit different reactivity and biological activity profiles .

Properties

CAS No.

880256-83-7

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-pyrazol-1-ylsulfanylbenzoate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-6-3-4-7-11(10)17-14-9-5-8-13-14/h3-9H,2H2,1H3

InChI Key

CQKUVSRZGREAQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SN2C=CC=N2

Origin of Product

United States

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